N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable brominated precursor under acidic conditions.
Acylation Reaction: The resulting 4-bromo-1,3-benzothiazole is then acylated with 2-(4-fluorophenyl)acetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom in the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide depends on its specific target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring is known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
- N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
- N-(4-nitro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
Uniqueness
N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency and selectivity for specific targets compared to similar compounds.
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2OS/c16-11-2-1-3-12-14(11)19-15(21-12)18-13(20)8-9-4-6-10(17)7-5-9/h1-7H,8H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOLAVLHHUTSMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.